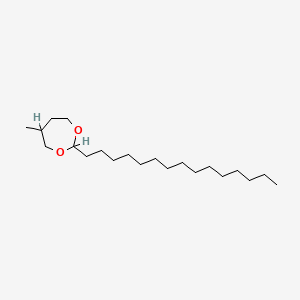
5-Methyl-2-pentadecyl-1,3-dioxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-pentadecyl-1,3-dioxepane is an organic compound with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol . It belongs to the class of dioxepanes, which are cyclic ethers containing a seven-membered ring with two oxygen atoms. This compound is characterized by the presence of a methyl group at the 5-position and a pentadecyl group at the 2-position of the dioxepane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-pentadecyl-1,3-dioxepane typically involves the reaction of appropriate diols and primary alcohols under specific conditions. One common method is the photocatalytic synthesis, where diols and primary alcohols are subjected to the action of a system containing FeCl3 and NaNO2 under oxygen (air) and mercury lamp irradiation . This method allows for the formation of various 1,3-dioxacyclanes, including this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-pentadecyl-1,3-dioxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-pentadecyl-1,3-dioxepane has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies involving the interaction of cyclic ethers with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-pentadecyl-1,3-dioxepane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. Specific molecular targets and pathways depend on the context of its application, such as drug delivery or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1,3-dioxolane
- 2-Methyl-1,3-dioxane
- 2-Methyl-1,3-dioxocane
Uniqueness
5-Methyl-2-pentadecyl-1,3-dioxepane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of a long pentadecyl chain at the 2-position and a methyl group at the 5-position differentiates it from other dioxepanes, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
56599-34-9 |
|---|---|
Molekularformel |
C21H42O2 |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
5-methyl-2-pentadecyl-1,3-dioxepane |
InChI |
InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-22-18-17-20(2)19-23-21/h20-21H,3-19H2,1-2H3 |
InChI-Schlüssel |
SBOGZHRZNFJILK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1OCCC(CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





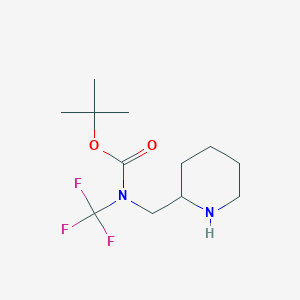
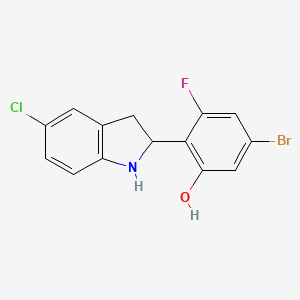

![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)

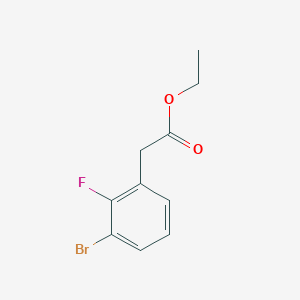
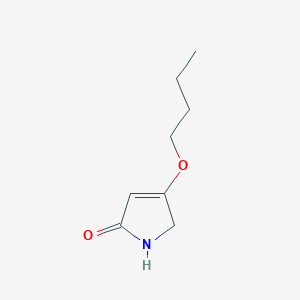

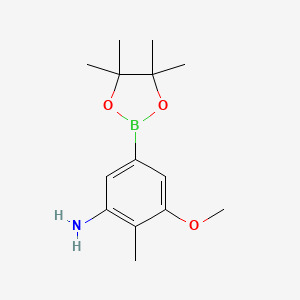

![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
